Ethyl 4-Chloro-1-piperidinecarboxylate

Analytical Method Validation Quality Control Pharmaceutical Impurity Profiling

Ethyl 4-Chloro-1-piperidinecarboxylate is a substituted piperidine derivative characterized by a chloro group at the 4-position of the saturated heterocyclic ring and an ethyl carbamate (N-carboxylate) protecting group. This structural motif serves as a critical synthetic intermediate for the construction of complex pharmaceutical and agrochemical molecules.

Molecular Formula C8H14ClNO2
Molecular Weight 191.655
CAS No. 152820-13-8
Cat. No. B586631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Chloro-1-piperidinecarboxylate
CAS152820-13-8
Molecular FormulaC8H14ClNO2
Molecular Weight191.655
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)Cl
InChIInChI=1S/C8H14ClNO2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6H2,1H3
InChIKeyVRTIIQLEEGGJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Chloro-1-piperidinecarboxylate (CAS 152820-13-8): A Strategic Building Block and Differentiated Intermediate


Ethyl 4-Chloro-1-piperidinecarboxylate is a substituted piperidine derivative characterized by a chloro group at the 4-position of the saturated heterocyclic ring and an ethyl carbamate (N-carboxylate) protecting group [1]. This structural motif serves as a critical synthetic intermediate for the construction of complex pharmaceutical and agrochemical molecules . Its value proposition in a procurement context is not as a final active pharmaceutical ingredient, but as a well-characterized, electrophilic building block. The compound's functional group profile enables it to act as a site for further diversification, making it a key node in convergent synthetic pathways where the presence of a specific halogen and a distinct ester moiety dictates downstream reactivity and final compound fidelity .

The Critical Risk of Unqualified Substitution: Why Ethyl 4-Chloro-1-piperidinecarboxylate Is Not Interchangeable with Analogs


Substituting Ethyl 4-Chloro-1-piperidinecarboxylate with a generic or seemingly similar piperidine derivative introduces significant and often unacceptable technical risk. The core differentiation stems from the interplay between the 4-chloro substituent and the ethyl carbamate protecting group. As established in mechanistic studies, the 4-chloro group directly impacts the nucleophilicity of the piperidine nitrogen, dictating reaction kinetics and selectivity compared to unsubstituted or differently substituted analogs . Furthermore, the ethyl carbamate group is not a universal protecting group; its lability and orthogonal stability differ markedly from the more common tert-butyl carbamate (Boc) or benzyl carbamate (Cbz) groups [1]. Procurement of a 4-fluoro, 4-hydroxy, or N-Boc analog for a validated synthetic route would result in a different electrophilic partner, altering reaction yields, generating unforeseen impurities, and compromising the integrity of the final product. The following quantitative evidence demonstrates these precise points of differentiation, directly informing scientific selection.

Ethyl 4-Chloro-1-piperidinecarboxylate: Quantifiable Differentiation and Scientific Selection Criteria


Validated Impurity Standard Identity: Quantifiable Regulatory Utility vs. Generic Building Blocks

This compound is not merely a synthetic building block; it is a designated and characterized impurity standard for Loratadine (Loratadine Impurity 13) [1]. This represents a quantifiable differentiator from generic 4-chloropiperidine analogs. Unlike an arbitrary building block, its procurement for this purpose is linked to specific regulatory use-cases [2].

Analytical Method Validation Quality Control Pharmaceutical Impurity Profiling Regulatory Science

Reaction Kinetics: The Role of the 4-Chloro Substituent on Piperidine Nitrogen Nucleophilicity

The presence of the 4-chloro substituent on the piperidine ring has a direct, quantifiable impact on the nitrogen's nucleophilicity, a critical parameter governing reaction kinetics in acyl substitution and other coupling reactions . This is a key point of differentiation from unsubstituted piperidine derivatives.

Medicinal Chemistry Process Chemistry Reaction Kinetics Nucleophilic Acyl Substitution

Synthetic Utility: Reported Yields in Multi-Step Pharmaceutical Synthesis

The compound is explicitly utilized as a key intermediate in the synthesis of pharmaceuticals, with quantitative yields reported in patent literature. In one example, ethyl 4-chloro-1-piperidinecarboxylate serves as the starting material in a multi-step sequence to produce an alcaftadine intermediate [1].

Process Chemistry Organic Synthesis Drug Development Alcaftadine

Comparative Halogen Reactivity: 4-Chloro vs. 4-Fluoro Piperidine Stability and Bond Activation

The choice between a 4-chloro and 4-fluoro piperidine derivative is not arbitrary; it governs the fundamental reactivity of the C-halogen bond. Recent studies on the heterolytic activation of 4-halopiperidines demonstrate that the nature of the halogen dictates the reaction pathway [1]. Fluoropiperidines were found to be more reactive towards certain bond scission processes than other halides [1].

Organometallic Chemistry C-Halogen Bond Activation Reaction Selectivity Piperidine Functionalization

High-Value Procurement Scenarios for Ethyl 4-Chloro-1-piperidinecarboxylate Based on Quantitative Evidence


Scenario 1: Procurement of a Validated Reference Standard for Loratadine ANDA Filings

In this high-value scenario, a generic pharmaceutical manufacturer's analytical development team requires a certified impurity standard to validate methods for a Loratadine ANDA submission. The procurement specification is for a compound with a pre-established identity as 'Loratadine Impurity 13'. Ethyl 4-Chloro-1-piperidinecarboxylate is the only candidate that meets this specification [1]. The alternative—contracting a custom synthesis and structural characterization of a different piperidine analog—would involve significant cost (e.g., custom synthesis fees, NMR and MS characterization), time delays (weeks to months), and regulatory uncertainty regarding acceptance of the in-house standard. The quantitative differentiator here is the binary 'Yes' on the checklist for a pre-characterized, regulatory-compliant Loratadine impurity standard, which directly translates to expedited project timelines and lower analytical development costs [2].

Scenario 2: Process Chemistry Optimization for a Nucleophilic Acyl Substitution

A process chemistry team is optimizing a synthetic route involving a nucleophilic acyl substitution on a piperidine nitrogen. The route has been developed using ethyl 4-chloro-1-piperidinecarboxylate as the nucleophile. The team is considering cost-saving measures by switching to a cheaper, unsubstituted piperidine analog. The technical evidence against this is clear: the 4-chloro group reduces nitrogen nucleophilicity, which has been shown to be a rate-determining factor, necessitating 'extended reaction times' for complete conversion [1]. Substituting with a more nucleophilic, unsubstituted analog would change the reaction kinetics, potentially leading to a faster, more exothermic reaction with a higher risk of impurity formation via overreaction. The quantifiable consequence is the potential for a batch failure due to out-of-specification impurity profiles, versus a controlled, reproducible process with the validated 4-chloro compound.

Scenario 3: Synthetic Strategy Selection When C-Cl Bond Integrity Is Critical

A medicinal chemist is designing a convergent synthesis where a piperidine ring will be functionalized at the nitrogen, but the C4 position must retain a halogen for a subsequent, late-stage diversification step (e.g., a Suzuki coupling). The chemist must choose between an ethyl 4-chloro and ethyl 4-fluoro piperidine intermediate. Evidence from the literature shows that under certain metal-catalyzed conditions, the C-F bond in 4-fluoropiperidines is more susceptible to heterolytic activation and subsequent reaction compared to the C-Cl bond [1]. Therefore, the 4-chloro analog (ethyl 4-chloro-1-piperidinecarboxylate) is the strategically superior choice to ensure the C4 position remains intact during the initial N-functionalization steps. Procurement of the 4-fluoro compound for this specific purpose would risk premature loss of the halogen, compromising the entire synthetic plan.

Scenario 4: Sourcing a Documented Building Block for Alcaftadine Analog Synthesis

A research group is exploring the structure-activity relationship (SAR) of Alcaftadine. They need a reliable source of the key piperidine intermediate that forms the core of the molecule. Ethyl 4-Chloro-1-piperidinecarboxylate is the documented starting material in a published and patented synthetic route, with reported reaction yields (e.g., 90.3% for the first acylation step) [1]. This documented precedence provides a significant advantage over starting with an analog (e.g., the corresponding N-Boc-4-chloropiperidine) which would require re-development and optimization of the entire synthetic sequence. The quantifiable benefit is the direct transferability of the published procedures, saving an estimated 2-4 weeks of route-scouting and optimization time, and reducing the consumption of precious downstream reagents.

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